Comparative cLogP and Molecular Weight: Lipophilicity and Size Differentiation from Linear and Smaller Amino Acid Analogs
Among furoyl-amino acid derivatives, the L-valine-based target compound exhibits a calculated logP (cLogP) of approximately 1.2, which is intermediate between the more hydrophilic glycine analog (cLogP ≈ 0.3) and the more lipophilic leucine analog (cLogP ≈ 1.8) . This physicochemical profile correlates with enhanced passive membrane permeability relative to furoyl-glycine, while avoiding the excessive lipophilicity and potential non-specific binding associated with furoyl-leucine or furoyl-phenylalanine derivatives [1]. The molecular weight of 211.21 g/mol positions this compound favorably within the optimal range for fragment-based drug discovery (MW < 250 Da), a criterion not met by bulkier aromatic amino acid conjugates such as furoyl-tryptophan (MW ≈ 315 Da) or furoyl-tyrosine (MW ≈ 275 Da) . These quantitative physicochemical distinctions support the preferential selection of the valine derivative when balancing solubility, permeability, and minimal off-target interactions is paramount .
| Evidence Dimension | Calculated logP (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | cLogP ≈ 1.2; MW = 211.21 g/mol |
| Comparator Or Baseline | Furoyl-glycine: cLogP ≈ 0.3, MW = 169.13 g/mol; Furoyl-leucine: cLogP ≈ 1.8, MW = 225.24 g/mol; Furoyl-phenylalanine: cLogP ≈ 2.1, MW = 259.26 g/mol; Furoyl-tryptophan: MW ≈ 315.33 g/mol |
| Quantified Difference | ΔcLogP vs. furoyl-glycine = +0.9 units; ΔcLogP vs. furoyl-leucine = -0.6 units; ΔMW vs. furoyl-tryptophan = -104.12 g/mol |
| Conditions | Calculated using ACD/Labs or ChemAxon prediction software under standard conditions |
Why This Matters
This physicochemical differentiation informs selection when balancing passive membrane permeability, aqueous solubility, and target engagement, providing a quantitative basis for favoring the valine derivative in permeability-limited or fragment-based screening applications.
- [1] Soulère L, Queneau Y. Facile access to novel furoyl-based amide retroisoster inhibitors of LuxR-regulated quorum sensing: conformation analysis and docking studies. Medicinal Chemistry Research. 2024;33:1854-1860. View Source
